12(R)-HETE
Overview
Description
12R-Hydroxyeicosatetraenoic acid (12R-HETE) is a derivative of arachidonic acid, a polyunsaturated fatty acid. It is one of the hydroxyeicosatetraenoic acids (HETEs) and is characterized by the presence of a hydroxyl group at the 12th carbon position. This compound plays a significant role in various physiological and pathological processes, including inflammation and immune responses .
Mechanism of Action
Target of Action
12R-Hydroxyeicosatetraenoic acid (12R-HETE) primarily targets the Nur77 receptor and the Thromboxane receptor . The Nur77 receptor regulates the expansion of intestinal innate lymphoid cells (ILC3s), which are crucial for intestinal immunity . The Thromboxane receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 .
Mode of Action
12R-HETE acts as an endogenous ligand of the Nur77 receptor, activating its transcriptional activity . It also binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity allows 12R-HETE to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 .
Biochemical Pathways
12R-HETE is a product of arachidonic acid metabolism by 12-LO activation . It plays a crucial role in amplifying inflammation by regulating cell functions . In the presence of mycophenolic acid, an inhibitor of IMPDH, 12R-HETE no longer regulates the percentages of RORγt+ILC3s and NKp46+ILC3s .
Pharmacokinetics
It’s known that 12r-hete is a metabolite of 12 ®-hete formed via β-oxidation . It’s also known that 12R-HETE has a molecular weight of 320.24 and breaks two of Lipinski’s rules, which may impact its bioavailability .
Result of Action
The activation of the Nur77 receptor by 12R-HETE promotes the differentiation of NKp46- ILC3s into NKp46+ ILC3s by enhancing the T-bet expression . This increases IFN-γ production from NKp46+ ILC3s, reducing the susceptibility to bacterial infection in Nur77+/+ suckling mice .
Action Environment
The action of 12R-HETE is influenced by environmental factors within the body. For instance, the presence of mycophenolic acid, an inhibitor of IMPDH, affects the ability of 12R-HETE to regulate the percentages of RORγt+ILC3s and NKp46+ILC3s
Preparation Methods
Synthetic Routes and Reaction Conditions
12R-HETE is synthesized from arachidonic acid through the action of 12R-lipoxygenase (ALOX12B). The enzyme catalyzes the oxygenation of arachidonic acid to produce 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE), which is subsequently reduced to 12R-HETE .
Industrial Production Methods
Industrial production of 12R-HETE typically involves the enzymatic conversion of arachidonic acid using 12R-lipoxygenase. This method ensures high specificity and yield of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
12R-HETE undergoes various chemical reactions, including:
Oxidation: 12R-HETE can be further oxidized to form 12-oxo-eicosatetraenoic acid (12-oxo-ETE).
Reduction: The hydroperoxide intermediate (12R-HpETE) can be reduced to 12R-HETE.
Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Catalyzed by enzymes such as cytochrome P450.
Reduction: Typically involves reducing agents like glutathione peroxidase.
Substitution: Various nucleophiles can react with the hydroxyl group under mild conditions.
Major Products
12-oxo-ETE: Formed through oxidation.
12R-HETE: The primary product from the reduction of 12R-HpETE.
Scientific Research Applications
12R-HETE has diverse applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.
Biology: Acts as a signaling molecule in various biological processes, including cell proliferation and differentiation.
Medicine: Investigated for its role in inflammatory diseases and cancer.
Industry: Utilized in the development of diagnostic assays and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
12S-Hydroxyeicosatetraenoic acid (12S-HETE): Another stereoisomer of HETE with a hydroxyl group at the 12th position but with different stereochemistry.
5-Hydroxyeicosatetraenoic acid (5-HETE): Hydroxyl group at the 5th position.
15-Hydroxyeicosatetraenoic acid (15-HETE): Hydroxyl group at the 15th position.
Uniqueness of 12R-HETE
12R-HETE is unique due to its specific interaction with the Nur77 receptor, which is not observed with other HETE isomers. This specific binding and activation of Nur77 make 12R-HETE a critical regulator of immune cell differentiation and function .
Properties
IUPAC Name |
(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVWPKMFKADKW-ZYBDYUKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333410 | |
Record name | 12(R)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82337-46-0 | |
Record name | 12(R)-HETE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82337-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hete, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12(R)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-HETE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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